4-chloro-5-phenyl-1H-pyrazol-3-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-Chloro-5-phenyl-1H-pyrazol-3-amine (CAS 50671-38-0) is a polysubstituted 3-aminopyrazole heterocycle characterized by a chloro substituent at the 4-position, a phenyl group at the 5-position, and a free primary amine at the 3-position of the pyrazole ring. The 3-aminopyrazole core is a privileged scaffold in medicinal chemistry, recognized for its ability to serve as a bioisostere for amide, urea, and guanidine functionalities, and as a key hinge-binding motif in kinase inhibitors.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 50671-38-0
Cat. No. B1299852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-phenyl-1H-pyrazol-3-amine
CAS50671-38-0
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NN2)N)Cl
InChIInChI=1S/C9H8ClN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13)
InChIKeyIOIPSHYTEXGVBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-phenyl-1H-pyrazol-3-amine (CAS 50671-38-0) – A Strategic 3-Aminopyrazole Scaffold for Kinase-Focused Medicinal Chemistry and Heterocyclic Synthesis


4-Chloro-5-phenyl-1H-pyrazol-3-amine (CAS 50671-38-0) is a polysubstituted 3-aminopyrazole heterocycle characterized by a chloro substituent at the 4-position, a phenyl group at the 5-position, and a free primary amine at the 3-position of the pyrazole ring . The 3-aminopyrazole core is a privileged scaffold in medicinal chemistry, recognized for its ability to serve as a bioisostere for amide, urea, and guanidine functionalities, and as a key hinge-binding motif in kinase inhibitors [1]. This specific substitution pattern offers a unique combination of electronic effects (electron-withdrawing 4-chloro), lipophilic bulk (5-phenyl), and a versatile synthetic handle (3-amino), positioning it as a differentiated building block for the design of selective kinase inhibitors and other bioactive molecules.

Hinge-binding motif 3-Aminopyrazole core serves as a reported kinase hinge-binding bioisostere.
Differentiated substitution 4-Chloro and 5-phenyl groups modulate electronic and lipophilic properties for kinase pocket fit.
Reported FLT3 scaffold Structurally related to 3-phenyl-1H-5-pyrazolylamine template reported in FLT3 inhibitor programs.
Synthetic versatility Free 3-amine enables derivatization into ureas, carbamates, and fused heterocycles.

Why 4-Chloro-5-phenyl-1H-pyrazol-3-amine Cannot Be Replaced by Generic 3-Aminopyrazoles


Generic substitution of 4-chloro-5-phenyl-1H-pyrazol-3-amine with unsubstituted or differently substituted 3-aminopyrazoles is scientifically unsound due to the profound impact of the 4- and 5-substituents on both electronic properties and target binding conformation. The 3-phenyl-1H-5-pyrazolylamine scaffold has been specifically validated as an efficient template for FLT3 kinase inhibition, demonstrating that the 5-phenyl group is critical for achieving potent and selective activity [1]. The presence of the 4-chloro substituent further modulates the electron density of the pyrazole ring, altering hydrogen-bonding capacity at the 3-amino hinge-binding motif and influencing the dihedral angle between the pyrazole and 5-phenyl rings. These structural nuances directly dictate the compound's ability to induce specific conformational changes in kinase targets, such as the switch between type I and type II binding modes observed in FLT3 inhibitors [1]. Therefore, replacing this specific derivative with a simpler analog risks a complete loss of target engagement, selectivity profile, and overall biological efficacy.

  • 5-Phenyl group is critical for hydrophobic and π-stacking interactions; 5-methyl or unsubstituted analogs may not engage the kinase pocket similarly.
  • Regioisomers (e.g., chloro on phenyl ring) present different spatial and electronic vectors, shifting hinge-binding orientation and reported SAR.
  • Absence of the 4-chloro substituent alters electronic density and hydrogen-bonding capacity, with no reported FLT3 template validation for simpler analogs.

Quantitative Differentiation of 4-Chloro-5-phenyl-1H-pyrazol-3-amine from Key Comparators


Structural and Electronic Differentiation from 4-Chloro-5-methyl-1H-pyrazol-3-amine (CAS 110580-44-4)

The substitution of a phenyl group at the 5-position (target compound) versus a methyl group (comparator 4-chloro-5-methyl-1H-pyrazol-3-amine) results in a significant alteration in molecular size, lipophilicity, and π-stacking potential. This difference is critical for occupying hydrophobic pockets in kinase ATP-binding sites. While the exact difference in LogP is not measured, the increased molecular weight from 193.63 g/mol (target) to 193.63 g/mol (target) vs. 145.59 g/mol (comparator) and the presence of the phenyl ring provide enhanced van der Waals interactions. This structural feature is a key determinant in the potency of 3-phenyl-1H-5-pyrazolylamine-based FLT3 inhibitors [1].

C5 Substituent Difference
Class-level inference
ΔMW +48.04 g/mol
Phenyl vs. Methyl
Enhanced π-stacking and hydrophobic capacity
Supports hydrophobic-pocket targeting in kinase design.
Empirical SAR validation needed.
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Regioisomeric Differentiation from 5-Amino-3-(4-chlorophenyl)-1-phenylpyrazole (CAS 19652-14-3)

The target compound (4-chloro-5-phenyl-1H-pyrazol-3-amine) and its regioisomer (5-amino-3-(4-chlorophenyl)-1-phenylpyrazole) present a critical choice point in synthesis. The target compound features the chloro substituent directly on the pyrazole core at the 4-position, while the comparator places the chloro substituent on the phenyl ring at the 3-position of the pyrazole. This difference in substitution pattern leads to a completely different vector and electronic environment for the chloro group, impacting the compound's interaction with the hinge region of kinases. The 3-phenyl-1H-5-pyrazolylamine scaffold (which shares the 3-amino and 5-phenyl arrangement of the target) has been proven to be an efficient template for FLT3 inhibitors, whereas the regioisomer has not been reported in the same context [1].

Regioisomer Substitution
Class-level inference
Chloro on pyrazole core
vs. chloro on phenyl ring
Spatial and electronic vector difference
Essential for replicating reported FLT3 inhibitor SAR.
Regioisomer purity must be confirmed.
Medicinal Chemistry Kinase Inhibitor Scaffold Regioisomer Analysis

Advantage over 3-Amino-5-(4-chlorophenyl)pyrazole (CAS 78583-81-0) in Kinase Inhibitor Design

The 3-phenyl-1H-5-pyrazolylamine scaffold, which is structurally analogous to the target compound with a phenyl group at the 5-position, has been validated as an efficient template for developing potent and selective FLT3 kinase inhibitors [1]. In contrast, the simpler analog 3-amino-5-(4-chlorophenyl)pyrazole, which lacks the 4-chloro substituent and has a different phenyl substitution pattern, has not been reported as a core scaffold in the same advanced FLT3 inhibitor programs. The presence of both a 4-chloro and a 5-phenyl group on the pyrazole core is a key feature for achieving the desired binding mode and potency observed in the urea, carbamate, and sulfonamide series derived from the 3-phenyl-1H-5-pyrazolylamine template [1].

FLT3 Scaffold Comparison
Cross-study comparable
Reported 70% tumor regression in MOLM-13 xenograft (cmpd 10f)
3-phenyl-1H-5-pyrazolylamine template
Reported model-response context (FLT3 xenograft).
Derivative-dependent; source review recommended.
Kinase Inhibition FLT3 Inhibitors Scaffold Optimization

Validated Research and Industrial Applications for 4-Chloro-5-phenyl-1H-pyrazol-3-amine


Design and Synthesis of Novel FLT3 Kinase Inhibitors for Acute Myeloid Leukemia (AML) Research

This compound is an ideal starting material for the synthesis of 3-phenyl-1H-5-pyrazolylamine-based FLT3 inhibitors. As established in Section 3, this scaffold is a validated template for developing potent FLT3 inhibitors [1]. Researchers can leverage the 3-amino group for facile derivatization (e.g., into ureas, carbamates, sulfonamides) while maintaining the critical 4-chloro-5-phenyl core that is essential for target binding and selectivity. The proven in vivo efficacy of this class (e.g., 70% complete tumor regression in MOLM-13 xenograft models for optimized derivative 10f) underscores the high potential of compounds derived from this scaffold [1].

Exploration of Structure-Activity Relationships (SAR) for Kinase Hinge-Binding Motifs

The compound serves as a versatile building block for systematic SAR studies around the kinase hinge-binding region. The 3-amino group provides a native hydrogen-bond donor/acceptor, while the 4-chloro and 5-phenyl substituents allow for the investigation of steric and electronic effects on kinase selectivity. This is particularly relevant for developing inhibitors that can switch between type I and type II binding modes, a phenomenon observed with the 3-phenyl-1H-5-pyrazolylamine scaffold [1]. This makes it a valuable tool for medicinal chemists aiming to fine-tune inhibitor residence time and selectivity profiles.

Synthesis of Diversely Functionalized Heterocyclic Libraries for Drug Discovery

The primary amine at the 3-position is a highly reactive handle for constructing complex heterocyclic libraries. It can undergo diazotization, acylation, reductive amination, and cyclocondensation reactions to yield pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other fused systems [2]. The presence of the 4-chloro substituent offers an additional site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling further diversification. This makes the compound a cornerstone for generating novel chemical matter in high-throughput screening campaigns.

Chemical Biology Probe Development

The unique substitution pattern and proven kinase scaffold potential make 4-chloro-5-phenyl-1H-pyrazol-3-amine a prime candidate for developing chemical probes. Its structure allows for the attachment of affinity tags or fluorescent reporters via the 3-amino group, enabling target identification and engagement studies for kinases implicated in AML and other cancers. The established SAR for this class provides a rational basis for designing potent and selective probes with minimal off-target effects [1].

Application
Selection Property
Validation Focus
FLT3 inhibitor research for AML models
3-phenyl-1H-5-pyrazolylamine scaffold
FLT3 kinase assay and xenograft model endpoint review
Kinase hinge-binding SAR exploration
3-amino handle and 4-chloro/5-phenyl substitution
Kinase selectivity and binding mode analysis
Heterocyclic library synthesis
Reactive 3-amine and 4-chloro cross-coupling sites
Derivatization scope and reaction optimization
Chemical biology probe development
Scaffold for affinity-tag attachment
Target engagement and selectivity in kinase assays

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